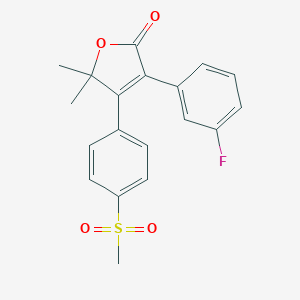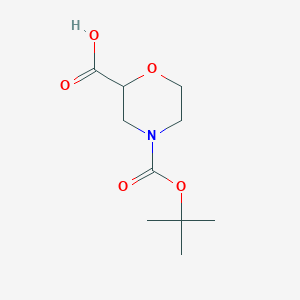
7-Deaza-ehna
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-ehna is a synthetic nucleoside analog that has been gaining attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
7-Deaza-ehna has been used in scientific research as a tool to study DNA replication and repair. It has been shown to inhibit the activity of DNA polymerases and to induce DNA damage. This compound has also been used to study the role of DNA methylation in gene expression and to investigate the effects of DNA damage on cell viability.
Mechanism of Action
The mechanism of action of 7-Deaza-ehna involves its incorporation into DNA during replication. This compound has a similar structure to guanine, and it can be recognized by DNA polymerases as a substrate for replication. However, 7-Deaza-ehna lacks the nitrogen atom at position 7, which is essential for hydrogen bonding with cytosine. This structural difference leads to the inhibition of DNA polymerase activity and the induction of DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Deaza-ehna depend on the concentration and exposure time of the compound. At low concentrations, 7-Deaza-ehna can be incorporated into DNA without causing significant damage. However, at high concentrations, this compound can induce DNA strand breaks and inhibit DNA replication. In addition, 7-Deaza-ehna has been shown to induce apoptosis in cancer cells and to decrease cell viability in a dose-dependent manner.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Deaza-ehna is its ability to inhibit DNA polymerase activity and induce DNA damage, which makes it a useful tool for studying DNA replication and repair. However, this compound also has limitations, including its potential toxicity at high concentrations and its lack of specificity for DNA polymerases. In addition, the synthesis of 7-Deaza-ehna can be challenging, and the purity of the compound can affect its activity.
Future Directions
For the use of 7-Deaza-ehna include the development of new cancer therapies, the investigation of the role of DNA methylation in gene expression, and the development of new synthesis methods.
Synthesis Methods
The synthesis method of 7-Deaza-ehna involves the reaction of 7-deaza-2'-deoxyguanosine with ethylene glycol and acetic anhydride. This reaction produces 7-Deaza-ehna as the final product. The purity of the compound can be increased by recrystallization or column chromatography.
properties
CAS RN |
103298-51-7 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
(3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-9-8-12-14(16)17-10-18-15(12)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17,18)/t11?,13-/m0/s1 |
InChI Key |
XJXHFKSYERWTQJ-YUZLPWPTSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
synonyms |
7-deaza-9-(2-hydroxy-3-nonyl)adenine 7-deaza-9-(2-hydroxy-3-nonyl)adenine oxalate 7-deaza-EHNA 7-deaza-erythro-9-(2-hydroxy-3-nonyl)adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















